molecular formula C10H10F2OS B14873300 1-(4-(Ethylthio)phenyl)-2,2-difluoroethanone

1-(4-(Ethylthio)phenyl)-2,2-difluoroethanone

Cat. No.: B14873300
M. Wt: 216.25 g/mol
InChI Key: ACTDDFRGDRFWAC-UHFFFAOYSA-N
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Description

1-(4-Ethylsulfanyl-phenyl)-2,2-difluoro-ethanone is an organic compound characterized by the presence of an ethanone group substituted with a 4-ethylsulfanyl-phenyl ring and two fluorine atoms

Preparation Methods

The synthesis of 1-(4-Ethylsulfanyl-phenyl)-2,2-difluoro-ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylsulfanyl-benzaldehyde with difluoroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently oxidized to yield the desired product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Ethylsulfanyl-phenyl)-2,2-difluoro-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Ethylsulfanyl-phenyl)-2,2-difluoro-ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-(4-Ethylsulfanyl-phenyl)-2,2-difluoro-ethanone involves its interaction with molecular targets through its functional groups. The ethanone group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and stability. The ethylsulfanyl group may interact with thiol-containing enzymes, affecting their activity.

Comparison with Similar Compounds

Similar compounds to 1-(4-Ethylsulfanyl-phenyl)-2,2-difluoro-ethanone include:

    1-(4-Methylsulfanyl-phenyl)-2,2-difluoro-ethanone: Similar structure but with a methyl group instead of an ethyl group.

    1-(4-Ethylsulfanyl-phenyl)-2,2-dichloro-ethanone: Similar structure but with chlorine atoms instead of fluorine.

    1-(4-Ethylsulfanyl-phenyl)-2,2-difluoro-propanone: Similar structure but with a propanone group instead of an ethanone group.

The uniqueness of 1-(4-Ethylsulfanyl-phenyl)-2,2-difluoro-ethanone lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C10H10F2OS

Molecular Weight

216.25 g/mol

IUPAC Name

1-(4-ethylsulfanylphenyl)-2,2-difluoroethanone

InChI

InChI=1S/C10H10F2OS/c1-2-14-8-5-3-7(4-6-8)9(13)10(11)12/h3-6,10H,2H2,1H3

InChI Key

ACTDDFRGDRFWAC-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)C(F)F

Origin of Product

United States

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